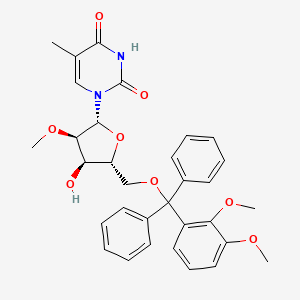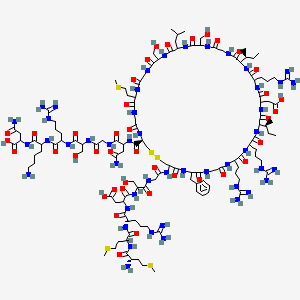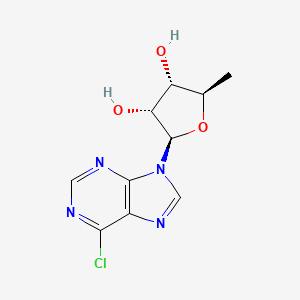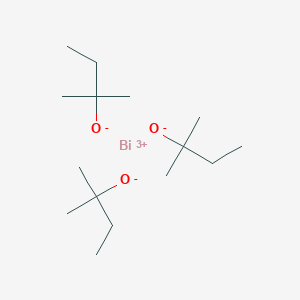
5/'-O-(Dimethoxytrityl)-2/'-O-methyl-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine” is a modified nucleoside. The Dimethoxytrityl (DMT) group is a protecting group widely used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . It is usually bound to a molecule but can exist as a stable cation in solution, where it appears bright orange .
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups like DMT. The kinetics and mechanism of the deprotection (detritylation) of 5′- O - (4,4′-dimethoxytrityl)-2′-deoxythymidine nucleoside catalysed by dichloroacetic acid have been studied . The reaction yields a hydroxyl function at the 5′-position of the nucleotide and a relatively stable 4,4′-dimethoxytrityl carbocation .Molecular Structure Analysis
The molecular structure of similar compounds like “5’-O-(4,4’-Dimethoxytrityl)-2’-fluoro-2’-deoxyuridine” has been reported . The molecular formula of this compound is C30H29FN2O7 .Chemical Reactions Analysis
The acid-catalysed detritylation of nucleotides in non-aqueous solution has been studied . The reaction yields a hydroxyl function at the 5′-position of the nucleotide and a relatively stable 4,4′-dimethoxytrityl carbocation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “5’-O-(4,4’-Dimethoxytrityl)-5-iodo-2’-deoxyuridine” have been reported . The compound is stable under recommended storage conditions .Mechanism of Action
properties
CAS RN |
115173-73-4 |
|---|---|
Product Name |
5/'-O-(Dimethoxytrityl)-2/'-O-methyl-5-methyluridine |
Molecular Formula |
C32H34N2O8 |
Molecular Weight |
574.62 |
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)26(35)25(42-30)19-41-32(21-12-7-5-8-13-21,22-14-9-6-10-15-22)23-16-11-17-24(38-2)27(23)39-3/h5-18,25-26,28,30,35H,19H2,1-4H3,(H,33,36,37)/t25-,26-,28-,30-/m1/s1 |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O)OC |
synonyms |
5'-O-(DIMETHOXYTRITYL)-2'-O-METHYL-5-METHYLURIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)
![Bis(2,4-cyclopentadien-1-YL)[(4-methylbicyclo[2.2.1]heptane-2,3-diyl)-methylene]titanium](/img/structure/B1142425.png)




